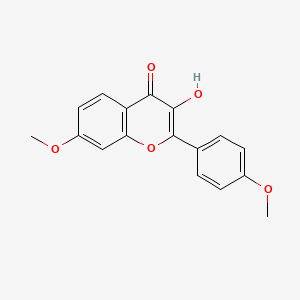
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Vue d'ensemble
Description
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as HMC or Hesperetin-7-methyl ether, is a flavonoid compound found in citrus fruits and other plants. It has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one induces apoptosis by activating caspases and inhibiting the PI3K/Akt and NF-κB signaling pathways. In inflammation, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the NF-κB and MAPK signaling pathways. In neurodegenerative disorders, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one protects neurons from oxidative stress by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In inflammation, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one reduces the production of pro-inflammatory cytokines and enzymes, and inhibits the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments include its low toxicity, high solubility, and ability to modulate various signaling pathways. However, the limitations of using 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments include its low bioavailability and potential for off-target effects.
Orientations Futures
There are several future directions for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one research. In cancer research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to modulate the gut microbiome and immune system. In neurodegenerative disorder research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to cross the blood-brain barrier and target specific brain regions. Additionally, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to modulate epigenetic mechanisms and gene expression.
Applications De Recherche Scientifique
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various diseases. In cancer research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXSMSQHPVVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157285 | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
CAS RN |
13198-99-7 | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013198997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PX5UCA2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



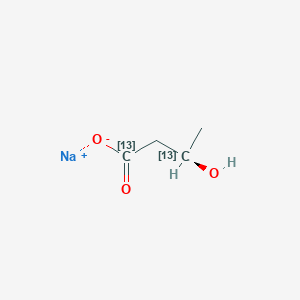

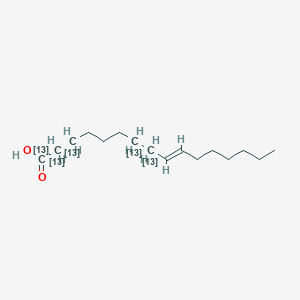
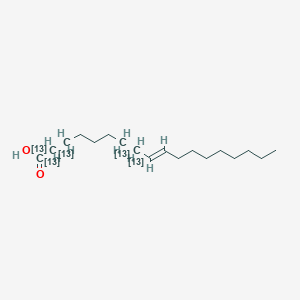
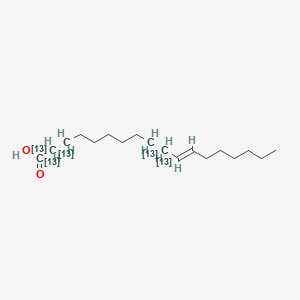
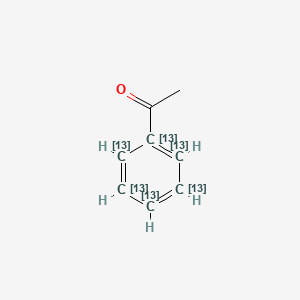

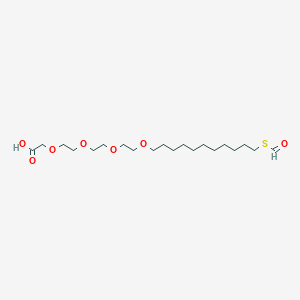
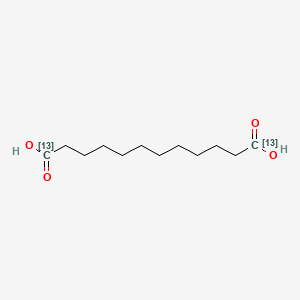

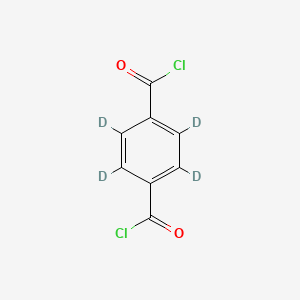
![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)
